

# Technical Guide: 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5)

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## Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzamide

CAS No.: 943750-52-5

Cat. No.: B1499689

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## Core Identity & Synthetic Utility in Drug Development Executive Summary

**4-Chloro-3-hydroxybenzamide** (CAS 943750-52-5) is a critical benzamide scaffold characterized by a 4-chloro and 3-hydroxy substitution pattern.<sup>[1]</sup> Unlike common commodity chemicals, this compound serves as a high-value building block in the design of Targeted Protein Degraders (PROTACs) and Kinase Inhibitors (specifically MAP4K1 and JNK pathway modulators).

Its structural duality—offering both a nucleophilic hydroxyl group for derivatization (e.g., etherification, triflation) and a stable amide motif—makes it an ideal "hub" intermediate. It is frequently employed to generate 4-chloro-3-alkoxybenzamides or, via Hofmann rearrangement, 4-chloro-3-hydroxyanilines, which are precursors to bioactive biaryl systems.

## Chemical Profile & Physicochemical Properties

Before initiating synthesis or handling, verify the material against these critical parameters.

Parameter	Specification
IUPAC Name	4-Chloro-3-hydroxybenzamide
CAS Number	943750-52-5
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	171.58 g/mol
Appearance	Off-white to pale beige solid
Melting Point	198–202 °C (Typical)
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Water
pKa (Calculated)	~8.5 (Phenolic OH), ~15 (Amide NH)
SMILES	<chem>NC(=O)C1=CC(O)=C(Cl)C=C1</chem>

## Synthetic Pathways (The "Make")

The synthesis of **4-Chloro-3-hydroxybenzamide** is rarely performed by direct amidation of the hydroxy-acid due to potential side reactions with the phenol. The industry-standard protocol utilizes a Demethylation Strategy, ensuring high purity and yield.

### Route A: The Demethylation Pathway (Recommended)

This route starts from the commercially available 4-chloro-3-methoxybenzoic acid, protecting the phenol as a methyl ether until the final step.

#### Step 1: Acid Chloride Formation

- Reagents: 4-Chloro-3-methoxybenzoic acid, Thionyl Chloride (SOCl<sub>2</sub>), Cat. DMF.
- Conditions: Reflux (75°C), 3 hours.
- Mechanism: Nucleophilic acyl substitution to form the electrophilic acyl chloride.

## Step 2: Amidation

- Reagents: Aqueous Ammonia ( ) or in Methanol.
- Conditions: 0°C to RT, 2 hours.
- Observation: Precipitation of 4-chloro-3-methoxybenzamide.

## Step 3: Demethylation (The Critical Step)

- Reagents: Boron Tribromide ( ) in Dichloromethane (DCM).
- Conditions: -78°C to RT, overnight.

- Rationale:

is preferred over Pyridine·HCl for this substrate to avoid thermal decomposition of the amide at high temperatures.

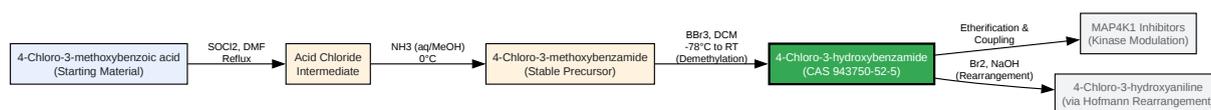
## Detailed Experimental Protocol (Step 3)

- Setup: Flame-dry a 250 mL round-bottom flask under atmosphere.
- Dissolution: Dissolve 4-chloro-3-methoxybenzamide (1.0 eq) in anhydrous DCM (10 V). Cool to -78°C (dry ice/acetone bath).
- Addition: Dropwise add (1.0 M in DCM, 3.0 eq) over 30 minutes. Caution: Exothermic.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC/LC-MS (Disappearance of methoxy peak).

- Quench: Cool to 0°C. Carefully quench with MeOH (exothermic evolution of HBr and methyl borate).
- Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated (to remove traces of acid), then Brine. Dry over .
- Purification: Recrystallize from Ethanol/Water if necessary.

## Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and its downstream utility in drug discovery.



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Caption: Figure 1. Step-wise synthetic route from methoxy-precursor to CAS 943750-52-5 and downstream applications.

## Applications in Drug Discovery

### Kinase Inhibitor Scaffolds (MAP4K1)

Recent patent literature (e.g., WO2018215668) identifies **4-Chloro-3-hydroxybenzamide** as a key intermediate for MAP4K1 (Hematopoietic Progenitor Kinase 1) inhibitors.

- Mechanism: The 3-hydroxyl group acts as a nucleophile to attach solubilizing tails (e.g., piperazines) or linker domains, while the benzamide core forms critical Hydrogen bonds with the kinase hinge region (Glu/Cys residues).
- Protocol: The phenol is typically alkylated using Mitsunobu conditions or

displacement with alkyl halides to introduce diversity.

## Precursor to Biaryl Systems

Through Hofmann Rearrangement, the amide moiety can be converted to an amine, yielding 4-chloro-3-hydroxyaniline. This is a versatile "ortho-aminophenol" equivalent, essential for synthesizing:

- Benzoxazoles: Via condensation with aldehydes.
- Biaryl Ethers: Via

or Buchwald couplings on the amine.

## Analytical Characterization

To ensure the integrity of the intermediate, the following HPLC method is validated for purity assessment.

### HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 15 min
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Amide *) and 210 nm
Retention Time	~6.5 min (varies by system; elutes earlier than methoxy-precursor)

## NMR Interpretation ( DMSO- )

- 10.4 ppm (s, 1H): Phenolic -OH (Exchangeable).
- 7.9 ppm (bs, 1H): Amide -NH (a).
- 7.4 ppm (d, 1H): Aromatic proton at C5 (Ortho to Cl).
- 7.3 ppm (bs, 1H): Amide -NH (b).
- 7.2 ppm (s, 1H): Aromatic proton at C2 (Ortho to OH/Amide).
- 7.0 ppm (d, 1H): Aromatic proton at C6.

## Safety & Handling (GHS)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Handling: Handle in a fume hood. The intermediate 4-chloro-3-methoxybenzamide is stable, but used in synthesis is water-reactive and corrosive.

## References

- World Intellectual Property Organization. (2018). Novel inhibitors of MAP4K1. WO2018215668A1.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24776445 (Vismodegib). Retrieved from
- BenchChem. (2025).[2] HPLC Method for the Analysis of Chlorobenzamides.

- ChemicalBook. (2025). Product Entry: **4-Chloro-3-hydroxybenzamide** (CAS 943750-52-5). [1][3][4]

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## Sources

- 1. [37893-37-1|4-Chloro-2-hydroxybenzamide|BLD Pharm \[bldpharm.com\]](#)
- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- 3. [7120-43-6|5-Chlorosalicylamide|BLD Pharm \[bldpharm.com\]](#)
- 4. [29956-84-1|3-Chloro-2-hydroxybenzamide|BLD Pharm \[bldpharm.com\]](#)
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